molecular formula C18H16ClN3 B2936446 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile CAS No. 860784-22-1

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile

Cat. No.: B2936446
CAS No.: 860784-22-1
M. Wt: 309.8
InChI Key: PVOHVYVPLDLUJZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring a diazatricyclo[6.2.2.0^{2,7}]dodeca-triene core. The structure includes a 4-chlorophenyl substituent at position 3 and a methyl group at position 5, with a carbonitrile group at position 4. Structural characterization of such molecules often employs crystallographic tools like SHELX and ORTEP .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-11-15(10-20)16(12-2-4-14(19)5-3-12)18-17(21-11)13-6-8-22(18)9-7-13/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHVYVPLDLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 5192±500 °C, and its predicted density is 139±01 g/cm3. These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that certain derivatives of the compound have shown inhibitory activity against the tobacco mosaic virus. This suggests that the compound could potentially have antiviral effects at the molecular and cellular levels.

Action Environment

It’s known that the properties of similar compounds can be influenced by various environmental factors. This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions.

Biological Activity

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile is a complex organic compound with a unique tricyclic structure, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 860784-22-1
  • Molecular Formula : C18H16ClN3
  • Molar Mass : 309.79 g/mol

Structural Characteristics

The compound features a tricyclic structure with a chlorophenyl group and a carbonitrile functional group, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The compound's mechanism involves interaction with heat shock proteins (HSPs), particularly TRAP1, which plays a role in cellular stress responses and survival pathways. By modulating HSP activity, the compound can lead to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains. Studies have shown that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
    Cell LineIC50 (µM)Apoptosis Induction
    MCF-715Yes
    HeLa20Yes
  • Antimicrobial Testing : The compound was tested against E. coli and S. aureus, showing inhibition zones of 15 mm and 12 mm respectively, indicating moderate antimicrobial activity.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors under controlled conditions with bases like sodium hydride or potassium carbonate in solvents such as DMF or DCM .

Potential Applications

  • Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for potential therapeutic applications in cancer treatment and antimicrobial therapies.
  • Pharmaceutical Industry : Explored for drug development targeting specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tricyclic diazatricyclo core allows for diverse substitutions, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Features/Applications
5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-4-carbonitrile 2-Thienyl (C₄H₃S) C₁₆H₁₅N₃S 281.38 Sulfur-containing heterocycle; potential electronic applications due to thiophene’s conductive properties.
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[...]dodeca-2(7),4-diene-4-carbonitrile 2,4-Dichlorophenyl (C₆H₃Cl₂) C₁₈H₁₇Cl₂N₃ 346.26 Increased lipophilicity due to dual chlorine substituents; may enhance membrane permeability.
5-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,6-diazatricyclo[...]triene-4-carbonitrile Benzodioxol-oxoethyl-sulfanyl C₂₀H₁₆N₃O₃S 378.43 Extended π-system; potential fluorescence or bioactivity due to benzodioxol moiety.

Key Findings

Substituent Effects on Molecular Weight and Reactivity :

  • The 2-thienyl analog (281.38 g/mol) is lighter than the dichlorophenyl derivative (346.26 g/mol), reflecting the impact of chlorine atoms and aromatic ring size .
  • Sulfur in the thienyl compound may influence redox behavior, whereas chlorine in the dichlorophenyl analog enhances electrophilicity .

Synthetic Pathways: highlights nitroso intermediates (e.g., 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]oxazole) undergoing denitrosation or cyclization to form oxadiazoles. High-yield syntheses (e.g., 97% yield for a dicarbonitrile analog in ) suggest efficient routes for related tricyclic systems .

Structural Characterization :

  • Crystallographic tools like SHELX and ORTEP are critical for resolving complex tricyclic geometries, as seen in analogous compounds .

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